{4-[Acetyl(methyl)amino]phenoxy}acetic acid
Overview
Description
{4-[Acetyl(methyl)amino]phenoxy}acetic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Biological Activity
{4-[Acetyl(methyl)amino]phenoxy}acetic acid is a phenoxyacetic acid derivative that has garnered attention for its diverse biological activities. This compound, along with its analogs, has been investigated for various pharmacological effects, including anti-inflammatory, hypoglycemic, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Chemical Formula : C₁₃H₁₅N₃O₃
- Molecular Weight : 251.27 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- pKa : Approximately 3.7, indicating weak acidic and basic properties.
1. Antihyperlipidemic Activity
Research indicates that phenoxyacetic acid derivatives, including this compound, exhibit significant antihyperlipidemic effects. In animal models, compounds with electron-donating groups showed promising results in reducing lipid levels, suggesting potential applications in managing dyslipidemia .
2. Hypoglycemic Effects
The compound has demonstrated hypoglycemic activity in several studies. For instance, derivatives with methyl or methoxy substituents on the phenyl ring exhibited significant reductions in blood glucose levels in diabetic mice models. This suggests a mechanism that may involve the enhancement of insulin sensitivity or inhibition of glucose production .
3. Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies have shown that it inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, it has shown efficacy against hepatocellular carcinoma by targeting hypoxia-inducible factor-1 (HIF-1), which is crucial for tumor survival under low oxygen conditions .
4. Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. In vitro studies report significant zones of inhibition against Staphylococcus aureus and other clinically relevant strains, indicating its potential as an antimicrobial agent .
Case Studies
A recent study highlighted the hepatotoxic effects associated with exposure to phenoxyacetic acid derivatives in agricultural settings. A farmer exposed to 4-chloro-2-methyl-phenoxy acetic acid (MCPA) developed liver damage, underscoring the need for careful handling of these compounds due to their potential toxicity despite their therapeutic benefits .
Comparative Analysis of Biological Activities
Activity Type | Compound/Derivatives | Observations |
---|---|---|
Antihyperlipidemic | Various phenoxy derivatives | Significant lipid-lowering effects |
Hypoglycemic | Methyl/methoxy-substituted derivatives | Reduced blood glucose levels in diabetic models |
Anticancer | This compound | Induces apoptosis in cancer cell lines |
Antimicrobial | Phenoxyacetic acid derivatives | Effective against Staphylococcus aureus |
Properties
IUPAC Name |
2-[4-[acetyl(methyl)amino]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12(2)9-3-5-10(6-4-9)16-7-11(14)15/h3-6H,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILFRTWWXJPVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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